Triethylamine hydrochloride
Overview
Description
Triethylamine hydrochloride is a derivative of triethylamine, often used in organic synthesis and as a catalyst in various chemical reactions.
Synthesis Analysis
A novel approach to synthesize derivatives of triethylamine, such as 2-(2,4-dichlorophenoxy) triethylamine, was investigated by Jian (2003), achieving a yield above 80% using phase transfer catalysts from 2,4 dichlorophenol (Jian, 2003).
Molecular Structure Analysis
The crystal structure of derivatives like 2,2′′-bis(2,7-dichloro-9-hydroxy-9-fluorenyl)-1,1′:4′,1′′-terphenyl as the tris(triethylamine) solvate was studied by Klien, Seichter, and Weber (2015), showing a ‘folded’ molecular conformation (Klien, Seichter, & Weber, 2015).
Chemical Reactions and Properties
Shapley, Tachikawa, Churchill, and Lashewycz (1978) explored the reaction of Os3 (CO)10(NCCH3)2 and triethylamine, showing the structure of the resultant compound involving an iminium ion center (Shapley, Tachikawa, Churchill, & Lashewycz, 1978).
Physical Properties Analysis
The gas sensors based on palladium nanoparticles modified flower-like In2O3 grown on rGO nanosheets for detecting triethylamine were researched by Meng et al. (2022), demonstrating its high sensitivity at low temperatures (Meng et al., 2022).
Chemical Properties Analysis
Triethylamine hydroiodide's role as an effective bifunctional catalyst for CO2 fixation reactions with epoxides under mild conditions was demonstrated by Kumatabara, Okada, and Shirakawa (2017), highlighting its catalytic system's scalability (Kumatabara, Okada, & Shirakawa, 2017).
Scientific Research Applications
Catalyst in Chemical Reactions :
- It's used as a catalyst in the isomerization of n-hexane, showing how its behavior and yield of main products change after successive reactions (Skripnik et al., 2022).
- Triethylamine hydrochloride also catalyzes the melt polymerization of carbonate monomers, demonstrating significant activity and potential for recycling (Chesterman & Amsden, 2016).
Gas Sensing Technology :
- It is used to develop sensors for detecting triethylamine gas, crucial for healthcare and environmental monitoring due to its harmful effects on human health (Zhou et al., 2020).
- Another study focused on fabricating In2O3 nanocube materials for sensitive and stable triethylamine gas monitoring (Zhang et al., 2020).
Analytical Applications :
- Triethylamine is determined in solutions like trichloroethylene through acid-base titration and gas chromatography, indicating its role in analytical chemistry (Xie, Hui & Rosset, 1996).
- A study explored the use of triethylamine in improving the chromatographic analysis of various drugs, highlighting its importance in pharmaceutical analytics (Roos & Lau-cam, 1986).
Environmental and Health Monitoring :
- Triethylamine's role in stabilizing the discharges of transversely excited atmospheric CO2 lasers was studied, showing its impact on discharge stability and line characteristics (Miao et al., 2011).
- It has also been used to develop a sensor for fast, selective, and sensitive determination of triethylamine, indicating its environmental monitoring applications (Zhang, Zhang & Dong, 2015).
Safety And Hazards
Triethylamine hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection while handling it . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Future Directions
The effects of benzene on the radial distribution function, coordination number, spatial distribution function, physical and chemical properties such as density, viscosity, conductivity, and transport properties of triethylamine hydrochloride/chloroaluminate ionic liquid were studied . The results obtained in this paper may be used to optimize the composition of electrolytes in aluminum-ion batteries and also to further investigate the processes taking place in chloroaluminate ILs .
properties
IUPAC Name |
N,N-diethylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRPSCZWQJDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51974-04-0, 121-44-8 (Parent) | |
Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51974-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethylamine hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554687 | |
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DSSTOX Substance ID |
DTXSID8060292 | |
Record name | Ethanamine, N,N-diethyl-, hydrochloride | |
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Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White crystalline powder; [MSDSonline] | |
Record name | Triethylamine hydrochloride | |
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Boiling Point |
245 °C (sublimes) | |
Record name | TRIETHYLAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1X10+6 mg/L at 25 °C, Soluble in 0.7 parts water, Very soluble in ethanol, chloroform, Soluble in alcohol, chloroform; very slightly soluble in benzene. Practically insoluble in ether | |
Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0689 g/cu cm 21 °C | |
Record name | TRIETHYLAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000138 [mmHg] | |
Record name | Triethylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
Triethylamine hydrochloride | |
Color/Form |
Crystals from alcohol, Hexagonal crsystals from alcohol | |
CAS RN |
554-68-7 | |
Record name | Triethylamine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethylamine hydrochloride | |
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Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:1) | |
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Record name | Ethanamine, N,N-diethyl-, hydrochloride | |
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Record name | Triethylammonium chloride | |
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Record name | TRIETHYLAMINE HYDROCHLORIDE | |
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Record name | TRIETHYLAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
260 °C (decomposes) | |
Record name | TRIETHYLAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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